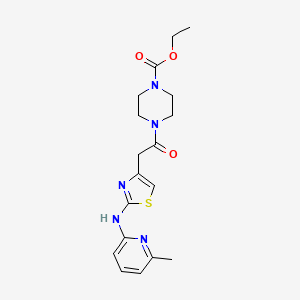

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate

説明

特性

IUPAC Name |

ethyl 4-[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-3-26-18(25)23-9-7-22(8-10-23)16(24)11-14-12-27-17(20-14)21-15-6-4-5-13(2)19-15/h4-6,12H,3,7-11H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQVTFFPRTXKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Pharmacological Applications

-

Anticancer Activity

- Recent studies have shown that derivatives of thiazole compounds exhibit promising anticancer properties. Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific pathways related to cell death mechanisms .

-

Antimicrobial Activity

- The compound has shown effectiveness against a range of bacterial strains. Its thiazole component is known for enhancing antibacterial properties.

- Data Table : Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL

-

Neurological Applications

- This compound has been explored for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

- Case Study : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential therapeutic roles in conditions like Alzheimer’s disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from easily available precursors. Variations in the synthesis route can lead to derivatives with enhanced biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperazine-thiazole derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular weights, and synthetic yields:

Key Observations:

Substituent Diversity: The target compound’s thiazole bears a pyridinylamino group, whereas analogs like 10d–10f () feature ureido-phenyl substituents with halogenated or trifluoromethyl groups. Pyridine rings (as in the target) may offer distinct electronic and steric profiles compared to phenyl rings, influencing target binding . Compound 5g () replaces thiazole with an oxoindolinylidene acetyl group, highlighting flexibility in heterocyclic design for pro-apoptotic activity .

Molecular Weight Trends :

- Ureido-phenyl analogs (10d–10e ) exhibit higher molecular weights (~548 Da) due to trifluoromethyl groups, while the chloro-substituted 10f is lighter (514 Da). The target compound’s molecular weight is estimated to be comparable (~450–500 Da) based on structural similarity.

Synthetic Yields :

- High yields (89–93%) for 10d–10f () suggest robust coupling reactions between piperazine and thiazole intermediates. The target compound’s synthesis likely follows analogous methods, though specific details are unavailable.

Pharmacological Implications (Inferred from Structural Analogues)

While direct biological data for the target compound are lacking, insights can be drawn from related structures:

- Oxoindolinylidene Derivatives () : Compound 5g and analogs demonstrate pro-apoptotic activity against acute myeloid leukemia (AML), suggesting that acetyl-piperazine-thiazole scaffolds may modulate cancer pathways .

- Piperazine-Acetyl Hybrids () : Ethyl 4-[2-(naphthalen-2-yl)acetyl]piperazine-1-carboxylate () and related analogs are explored for CNS targets due to piperazine’s blood-brain barrier permeability .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

Synthesis requires multi-step optimization:

- Reaction Conditions : Control temperature (e.g., reflux for cyclization), solvent polarity (e.g., ethanol or dichloromethane), and pH to minimize side reactions .

- Purification : Use column chromatography or recrystallization to isolate intermediates and final products. Monitor progress via Thin-Layer Chromatography (TLC) .

- Characterization : Confirm purity via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Advanced: How can conflicting NMR data be resolved when characterizing this compound?

Methodological Answer:

- 2D NMR Techniques : Employ Heteronuclear Single Quantum Coherence (HSQC) or Correlation Spectroscopy (COSY) to resolve overlapping proton signals, especially in aromatic or heterocyclic regions .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism by determining the crystal structure using SHELX software for refinement .

- Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations) and mass spectrometry data .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., piperazine, thiazole) and confirm connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation .

- Catalytic Systems : Use palladium catalysts for cross-coupling reactions in pyridine or thiazole ring synthesis .

- Continuous Flow Reactors : Improve reproducibility and scalability for steps requiring precise temperature control .

Basic: How to assess the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and UV light, then analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

- Lyophilization : Test stability in lyophilized vs. solution states for long-term storage .

Advanced: How to determine the 3D conformation of this compound and its implications?

Methodological Answer:

- X-ray Crystallography : Resolve bond angles and torsional strain in the piperazine-thiazole linkage using SHELXL for refinement .

- Molecular Dynamics Simulations : Predict bioactive conformations and compare with crystallographic data .

- Implications : Conformational flexibility may influence binding to biological targets (e.g., kinases or GPCRs) .

Advanced: What analytical approaches validate the absence of by-products in synthesis?

Methodological Answer:

- HPLC-MS Coupling : Detect trace impurities (<0.1%) and identify structures via fragmentation patterns .

- Gas Chromatography (GC) : Monitor volatile by-products in esterification or acetylation steps .

- Elemental Analysis : Confirm stoichiometric purity of C, H, N, and S .

Basic: What are common intermediates in this compound's synthesis and their characterization?

Methodological Answer:

- Key Intermediates :

- Piperazine-1-carboxylate esters: Verified via C NMR carbonyl peaks (~165 ppm) .

- Thiazole-acetyl precursors: Characterized by IR (C=S, ~1250 cm) and MS .

- Purification : Use flash chromatography with ethyl acetate/hexane gradients .

Advanced: How to address discrepancies between computational and experimental data?

Methodological Answer:

- Parameter Recalibration : Adjust DFT functional (e.g., B3LYP to M06-2X) for better agreement with experimental NMR or IR .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental conditions .

- Experimental Replication : Repeat spectral analysis under controlled humidity/temperature .

Advanced: What in silico methods predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against kinase or protease targets (e.g., PDB: 1ATP) using AutoDock Vina to predict binding affinities .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluorine on pyridine) with bioactivity data from analogs .

- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。